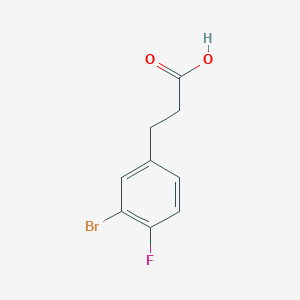

3-(3-Bromo-4-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality 3-(3-Bromo-4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromo-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNHUWREKCWLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. Arylpropanoic acid derivatives are a well-established class of compounds with significant biological activities, including anti-inflammatory properties.[1] This document details a robust synthetic strategy, provides a step-by-step experimental protocol, and outlines a thorough characterization workflow using modern analytical techniques. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can replicate and validate the described procedures.

Introduction and Strategic Importance

3-(3-Bromo-4-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid. The presence of bromine and fluorine atoms on the phenyl ring offers unique opportunities for further chemical modification through cross-coupling reactions, while the propanoic acid side chain provides a handle for forming amides, esters, and other derivatives.[2] These structural features make it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The 4-hydroxyphenyl)amino)propanoic acid scaffold, for example, has been identified as a promising platform for developing novel antimicrobial and anticancer agents.[3][4][5] This guide establishes a reliable pathway to access this high-value compound.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule can be disconnected in several ways. A logical retrosynthetic approach involves disconnecting the C-C bond between the aromatic ring and the propanoic acid side chain. This suggests a palladium-catalyzed cross-coupling reaction, specifically the Mizoroki-Heck reaction, as a powerful and efficient method for forming this bond.[6][7][8]

Our chosen strategy involves a three-step sequence:

-

Mizoroki-Heck Reaction: Coupling of a suitable aryl halide (3-bromo-4-fluoroiodobenzene) with an acrylate ester (e.g., ethyl acrylate) to form an ethyl cinnamate derivative.

-

Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the cinnamate intermediate.

-

Saponification: Hydrolysis of the resulting ethyl propanoate to yield the final carboxylic acid product.

This pathway is selected for its high efficiency, functional group tolerance, and the commercial availability of the starting materials. The Heck reaction, in particular, is a cornerstone of modern organic synthesis for its ability to forge C-C bonds with high predictability.[9][10]

Caption: Overall synthetic workflow for 3-(3-Bromo-4-fluorophenyl)propanoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(3-bromo-4-fluorophenyl)acrylate (Heck Reaction)

Rationale: The Mizoroki-Heck reaction couples an aryl halide with an alkene. We use 3-bromo-4-fluoroiodobenzene as the aryl halide because the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond. A phosphine ligand (e.g., P(o-tolyl)₃) is used to stabilize the palladium catalyst, and a base (e.g., triethylamine) is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.

-

Reagents:

-

3-Bromo-4-fluoroiodobenzene (1.0 eq)

-

Ethyl acrylate (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

Anhydrous acetonitrile (ACN)

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-4-fluoroiodobenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Add anhydrous acetonitrile to dissolve the solids, followed by triethylamine and ethyl acrylate.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl cinnamate derivative.

-

Step 2: Synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)propanoate (Hydrogenation)

Rationale: Catalytic hydrogenation is a standard and highly effective method for reducing the double bond of an α,β-unsaturated ester without affecting the aromatic ring or the ester functionality. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

-

Reagents:

-

Ethyl (E)-3-(3-bromo-4-fluorophenyl)acrylate (1.0 eq)

-

10% Palladium on carbon (10% Pd/C, ~1 mol%)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the ethyl cinnamate derivative in ethanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

-

Once complete, carefully filter the mixture through celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl propanoate, which is often pure enough for the next step.

-

Step 3: Synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid (Saponification)

Rationale: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid. A mixed solvent system of water and ethanol ensures the solubility of both the ester and the sodium hydroxide.

-

Reagents:

-

Ethyl 3-(3-bromo-4-fluorophenyl)propanoate (1.0 eq)

-

Sodium hydroxide (NaOH, 3.0 eq)

-

Ethanol/Water (1:1 v/v)

-

Hydrochloric acid (HCl, aqueous solution, e.g., 2 M)

-

-

Procedure:

-

Dissolve the ethyl propanoate in the ethanol/water mixture.

-

Add sodium hydroxide pellets and stir the mixture at 50-60 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the reaction mixture in an ice bath and slowly acidify with 2 M HCl until the pH is ~1-2. A white precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, 3-(3-Bromo-4-fluorophenyl)propanoic acid. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

-

Mechanistic Insight: The Mizoroki-Heck Catalytic Cycle

Understanding the mechanism of the key bond-forming step provides insight into the reaction's requirements and potential side reactions.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized 3-(3-Bromo-4-fluorophenyl)propanoic acid.

Caption: Logic diagram for the analytical validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the four aliphatic protons of the propanoic acid chain, in addition to the acidic proton.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| ¹H NMR: Predicted Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~11.0 - 12.0 | 1H, broad singlet (COOH) |

| ~7.45 | 1H, doublet of doublets (Ar-H) |

| ~7.20 | 1H, multiplet (Ar-H) |

| ~7.05 | 1H, triplet (Ar-H) |

| ~2.95 | 2H, triplet (-CH₂-Ar) |

| ~2.70 | 2H, triplet (-CH₂-COOH) |

| ¹³C NMR: Predicted Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~178.5 | C=O |

| ~158.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138.0 | C-CH₂ |

| ~134.0 | C-H (Ar) |

| ~131.5 | C-H (Ar) |

| ~117.0 (d, ²JCF ≈ 21 Hz) | C-H (Ar) |

| ~109.0 (d, ²JCF ≈ 21 Hz) | C-Br |

| ~35.0 | -CH₂-COOH |

| ~30.0 | -CH₂-Ar |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

| IR Spectroscopy: Characteristic Absorptions | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer), very broad[12][13] |

| ~2950 | C-H stretch (aliphatic) |

| 1725 - 1700 | C=O stretch (carbonyl), strong |

| ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch |

| ~1050 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Molecular Formula: C₉H₈BrFO₂

-

Molecular Weight: 245.97 g/mol (for ⁷⁹Br), 247.97 g/mol (for ⁸¹Br)

-

Expected Observation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, confirming the presence of one bromine atom. The fragmentation of propanoic acids often involves the loss of CO₂.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound.[15]

-

Method: Reversed-phase HPLC

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).

-

Expected Result: A pure sample should exhibit a single major peak. Purity is typically reported as the area percentage of the main peak.

Safety Considerations

-

Reagents: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Acetonitrile and ethyl acrylate are flammable and toxic.

-

Product: The final product, 3-(3-Bromo-4-fluorophenyl)propanoic acid, should be treated as a potentially hazardous chemical. Assume it is an irritant to the skin, eyes, and respiratory system.[16][17]

-

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

This guide has outlined a reliable and well-documented approach for the synthesis and comprehensive characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid. By employing a robust Mizoroki-Heck reaction followed by standard reduction and hydrolysis steps, this valuable chemical intermediate can be produced with high purity. The detailed characterization protocol, utilizing NMR, IR, MS, and HPLC, provides a self-validating system to ensure the identity and quality of the final product, making this guide a trusted resource for researchers in drug discovery and chemical synthesis.

References

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

- The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

-

Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]

-

Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Rasayan J. Chem. [Link]

-

Sample IR spectra. University of Calgary. [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

-

GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences. [Link]

-

Infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

-

Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096. PubChem. [Link]

-

An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. NIH National Library of Medicine. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-(3-Bromo-4-fluorophenyl)propanoic acid | 866862-24-0 | Benchchem [benchchem.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. jocpr.com [jocpr.com]

- 9. ajol.info [ajol.info]

- 10. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(3-Bromo-4-fluorophenyl)propanoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(3-Bromo-4-fluorophenyl)propanoic acid: Synthesis, Properties, and Applications

Abstract

3-(3-Bromo-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid derivative with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom, a metabolically robust fluorine atom, and a modifiable carboxylic acid group, makes it an attractive building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a plausible synthetic pathway, discusses its key chemical reactions and synthetic utility, explores its applications in drug discovery, and details critical safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound.

Physicochemical Properties

3-(3-Bromo-4-fluorophenyl)propanoic acid, identified by the CAS number 866862-24-0, is a substituted phenylpropanoic acid.[1][2][3] The presence of both bromine and fluorine atoms on the aromatic ring significantly influences its electronic properties, lipophilicity, and reactivity, making it a valuable intermediate for introducing this specific moiety into larger molecules.[2] The carboxylic acid group provides a handle for a variety of chemical transformations.

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are well-defined, other physical properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature and would typically be determined experimentally.

| Property | Value | Source |

| IUPAC Name | 3-(3-Bromo-4-fluorophenyl)propanoic acid | N/A |

| CAS Number | 866862-24-0 | [1][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [4][5] |

| Molecular Weight | 247.06 g/mol | [1][2][4][5] |

| InChI Key | OSNHUWREKCWLMH-UHFFFAOYSA-N | [2] |

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves three main stages:

-

Friedel-Crafts Acylation: Introduction of an acetyl group to the 1-bromo-2-fluorobenzene ring.

-

Willgerodt-Kindler Reaction: Conversion of the acetophenone derivative to a thioamide.

-

Hydrolysis: Conversion of the thioamide to the final carboxylic acid product.

Caption: Proposed synthetic workflow for 3-(3-Bromo-4-fluorophenyl)propanoic acid.

Detailed Experimental Protocol

Stage 1: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene

-

Rationale: This standard electrophilic aromatic substitution introduces a carbonyl group, which is a precursor for the propanoic acid side chain. Aluminum chloride is a common Lewis acid catalyst for this reaction.[6]

-

Procedure:

-

To a cooled (0°C), stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.

-

Slowly add 1-bromo-2-fluorobenzene to the mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetophenone derivative.

-

Stage 2: Willgerodt-Kindler Reaction

-

Rationale: This reaction is a powerful method for converting aryl alkyl ketones into ω-arylalkanoic acids. It involves the rearrangement and oxidation of the side chain.

-

Procedure:

-

Combine the crude acetophenone derivative from Stage 1, elemental sulfur, and morpholine.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture and remove excess morpholine under reduced pressure. The resulting product is the intermediate thioamide.

-

Stage 3: Hydrolysis

-

Rationale: The final step is the hydrolysis of the thioamide to the carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Procedure:

-

Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) to the crude thioamide.

-

Heat the mixture under reflux for an extended period until the hydrolysis is complete.

-

If basic hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Key Reactions and Synthetic Utility

The utility of 3-(3-Bromo-4-fluorophenyl)propanoic acid as a synthetic intermediate stems from its three distinct functional regions: the carboxylic acid, the bromine atom, and the fluorinated phenyl ring.

-

Carboxylic Acid Modifications: The carboxylic acid group is a versatile handle for various transformations. It can be readily converted into esters, amides, and acid halides, which are themselves key intermediates for further synthesis.[2]

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amidation: Reaction with an amine, often using a coupling agent (e.g., DCC, EDC).

-

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

-

-

Cross-Coupling Reactions: The bromine atom serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds.[2]

-

Influence of Fluorine: The fluorine atom enhances metabolic stability and can improve the binding affinity of the final molecule to biological targets, a common strategy in modern drug design.[2]

Caption: Key synthetic transformations of the core molecule.

Applications in Medicinal Chemistry and Drug Discovery

Aryl propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. These compounds typically function by inhibiting cyclooxygenase (COX) enzymes.

3-(3-Bromo-4-fluorophenyl)propanoic acid serves as a key building block for creating novel analogs within this class and other areas of medicinal chemistry.[4]

-

Anti-inflammatory Agents: Its structure is a scaffold for developing new NSAIDs. The specific halogenation pattern may lead to derivatives with improved potency, selectivity (COX-1 vs. COX-2), or pharmacokinetic profiles, potentially reducing side effects like gastric lesions.[7]

-

Neurological and Other Disorders: The compound is utilized in the synthesis of bioactive molecules targeting neurological and inflammatory disorders.[4] The bromo-fluoro-phenyl motif can be incorporated into larger structures to probe interactions with various biological receptors and enzymes.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns. The bromine atom provides a vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a binding interaction is identified.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-(3-Bromo-4-fluorophenyl)propanoic acid is not widely available. Therefore, its handling and safety precautions must be inferred from structurally related compounds such as 3-bromopropionic acid, 3-(4-fluorophenyl)propionic acid, and 3-bromo-4-fluorobenzoic acid.[8][9][10]

GHS Hazard Information (Inferred from Analogs)

| Hazard Class | GHS Classification | Precautionary Statements | Source (Analog) |

| Skin Corrosion/Irritation | Category 1B / 2 (Causes severe skin burns and damage / Causes skin irritation) | P264, P280, P302+P352, P362+P364 | [8] |

| Serious Eye Damage/Irritation | Category 1 / 2A (Causes serious eye damage / Causes serious eye irritation) | P280, P305+P351+P338 | [8] |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P270, P301+P317, P330 | [11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340 |

Personal Protective Equipment (PPE) and Handling

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10] Standard PPE should include safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[10]

Sources

- 1. 3-(3-Bromo-4-fluorophenyl)propanoic acid - CAS:866862-24-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-(3-Bromo-4-fluorophenyl)propanoic acid | 866862-24-0 | Benchchem [benchchem.com]

- 3. 3-(3-Bromo-4-fluorophenyl)propanoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 3-(4-Bromo-3-fluorophenyl)propanoic acid [myskinrecipes.com]

- 5. 916610-55-4,2-(4-Bromo-3-fluorophenyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activities of aryl propionic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Aryl Propionic Acid Derivatives

Introduction: The Versatility of a Privileged Scaffold

The aryl propionic acid moiety represents one of the most successful structural motifs in medicinal chemistry. Anchored by blockbuster drugs like Ibuprofen and Naproxen, this class of compounds, often referred to as "profens," is a cornerstone of modern anti-inflammatory therapy.[1][2] However, limiting the scope of these derivatives to only non-steroidal anti-inflammatory drugs (NSAIDs) would be a significant oversight. Decades of research have revealed a remarkable pharmacological promiscuity, with derivatives exhibiting potent activities against cancer, neurodegenerative disorders, and microbial infections.[3][4]

This guide, written from the perspective of a senior application scientist, moves beyond a simple cataloging of activities. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how these molecules function and why specific experimental choices are made to validate their activity. We will explore the core biological pathways, present detailed, field-tested protocols for their evaluation, and offer insights into the structure-activity relationships that drive efficacy.

Part 1: The Foundational Activity - Anti-Inflammation and Analgesia via Cyclooxygenase Inhibition

The primary and most well-understood biological activity of profens is their ability to reduce inflammation and pain. This effect is almost entirely mediated by their interaction with the cyclooxygenase (COX) enzymes.

Core Mechanism: The Arachidonic Acid Cascade

Inflammation, pain, and fever are physiological responses driven by signaling molecules called prostaglandins.[1] Aryl propionic acid derivatives function by intercepting the production line of these molecules. The process begins with arachidonic acid, a fatty acid released from cell membranes, which is converted into prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is then further metabolized to produce various prostaglandins that mediate the inflammatory response.

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin levels that maintain gastric mucosal integrity and regulate renal blood flow.

-

COX-2: An inducible enzyme, the expression of which is dramatically upregulated at sites of inflammation.

Most traditional profens (e.g., Ibuprofen, Ketoprofen) are non-selective inhibitors, targeting both COX-1 and COX-2.[5] Their therapeutic anti-inflammatory and analgesic effects stem from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal distress, are primarily caused by the inhibition of the protective COX-1 pathway.[1] A key structural feature for this activity is the chiral center at the alpha position of the propionic acid; the (S)-enantiomer is overwhelmingly responsible for COX inhibition and the resulting therapeutic action.[1][6]

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Aryl Propionic Acid Derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a robust, self-validating system for quantifying the inhibitory potency (IC50) of a test compound against both COX isoforms. The causality is clear: if the compound inhibits the enzyme, the production of its prostaglandin product will decrease in a dose-dependent manner.

Objective: To determine the 50% inhibitory concentration (IC50) of an aryl propionic acid derivative against COX-1 and COX-2.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol. Prepare fresh.

-

Heme Cofactor: Prepare a 15 µM working solution in the assay buffer. Heme is critical for enzyme activity.

-

Enzyme Solutions: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer to a final concentration that yields a linear reaction rate (typically 10-20 U/mL). Store on ice.

-

Substrate: Prepare a 10 mM stock solution of arachidonic acid in ethanol. Dilute to a 100 µM working solution in the assay buffer.

-

Test Compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Positive Control: Use a known NSAID like Celecoxib (for COX-2) or SC-560 (for COX-1) for comparison.

-

-

Assay Execution (96-well plate format):

-

To each well, add 150 µL of assay buffer, 10 µL of the heme cofactor solution, and 10 µL of either the test compound dilution, vehicle control (buffer + DMSO), or positive control.

-

Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

-

Incubate at 37°C for exactly 10 minutes.

-

Terminate the reaction by adding 10 µL of 1 M HCl.

-

-

Quantification of Prostaglandin E2 (PGE2):

-

The amount of PGE2 produced is a direct measure of COX activity.

-

Quantify PGE2 concentration using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions precisely.

-

-

Data Analysis and Validation:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Trustworthiness Check: The positive controls must yield IC50 values within their known effective range. The Z'-factor for the assay (a measure of statistical effect size) should be > 0.5, indicating a robust and reliable assay window.

-

Part 2: The Expanding Frontier - Anticancer Activity

A growing body of evidence demonstrates that aryl propionic acid derivatives possess significant antiproliferative activity against various cancer cell lines.[4] This anticancer effect is complex, arising from both the familiar COX-dependent pathways and a host of distinct, COX-independent mechanisms.

Mechanisms of Action: A Dual Approach

-

COX-Dependent Pathway: COX-2 is frequently overexpressed in many tumor types, including colon, breast, and lung cancers. The prostaglandins it produces can promote tumorigenesis by stimulating cell proliferation, angiogenesis (the formation of new blood vessels to feed the tumor), and metastasis, while simultaneously inhibiting apoptosis (programmed cell death). By inhibiting COX-2, profens can directly counter these pro-cancerous effects.[4]

-

COX-Independent Pathways: Many derivatives exert anticancer effects even in cell lines that do not express COX-2. These mechanisms are diverse and represent an active area of research. They include:

-

Induction of Apoptosis: Forcing cancer cells to undergo programmed cell death.

-

Cell Cycle Arrest: Halting the uncontrolled division of cancer cells, often at the G1 phase.[7]

-

Inhibition of NF-κB: NF-κB is a key transcription factor that promotes cancer cell survival and inflammation. Some profens can block its activation.

-

Caption: Dual COX-dependent and -independent anticancer mechanisms of aryl propionic acid derivatives.

Experimental Protocol: In Vitro Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used and highly reproducible method for screening compounds for anticancer activity by measuring drug-induced cytotoxicity and cell growth inhibition.[8][9] Its principle is based on the ability of the SRB dye to bind to protein basic amino acid residues in cells that have been fixed to the plate, providing a sensitive measure of total cellular protein content, which is proportional to cell number.

Objective: To determine the 50% growth inhibitory concentration (GI50) of a test compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture and Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, PC-3 for prostate) in their recommended media until they reach ~80% confluency.[7]

-

Harvest cells using trypsin and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the aryl propionic acid derivative in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation and Staining:

-

After incubation, gently remove the medium.

-

Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step adheres the cells to the plate and precipitates proteins.

-

Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

-

Measurement and Analysis:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plates on a plate shaker for 10 minutes to ensure homogeneity.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value using non-linear regression analysis.

-

Trustworthiness Check: The results should be reproducible across at least three independent experiments. The positive control should show a GI50 in its expected range, and the dose-response curve should be sigmoidal.

-

Part 3: A Novel Avenue - Neuroprotective Effects

More recently, research has pointed towards a potential role for aryl propionic acid derivatives in combating neurodegenerative diseases like Parkinson's and Alzheimer's.[10] This activity is largely attributed to their anti-inflammatory and antioxidant properties within the central nervous system.[11]

Mechanism of Action: Quelling Neuroinflammation

Neuroinflammation, the chronic activation of immune cells like microglia in the brain, is a key pathological feature of many neurodegenerative disorders. Activated microglia release a barrage of inflammatory mediators, including prostaglandins (via COX-2), cytokines, and reactive oxygen species, which create a toxic environment that damages and kills neurons. By inhibiting COX-2 and exerting other antioxidant effects, profens can dampen this inflammatory cascade and protect neurons from damage. For instance, regular consumption of ibuprofen has been associated with a significantly lower risk of developing Parkinson's disease.[10]

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This workflow assesses the ability of a compound to protect neuronal cells from a specific neurotoxin, providing direct evidence of its neuroprotective potential.

Caption: Experimental workflow for assessing the neuroprotective activity of a compound.

Objective: To determine if a test compound can protect a human neuroblastoma cell line (SH-SY5Y) from toxicity induced by the neurotoxin MPP+, a model for Parkinson's disease pathology.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells and seed them into a 96-well plate. Allow 24 hours for attachment.

-

Pre-treatment: Treat the cells with various concentrations of the aryl propionic acid derivative for 2-4 hours. This allows the compound to enter the cells and prepare them for the toxic insult.

-

Induction of Toxicity: Add a fixed concentration of MPP+ (a potent neurotoxin) to the wells (except for the untreated control wells) and incubate for 24 hours.

-

Assessment of Cell Viability: Use a standard cell viability assay, such as the MTT assay.

-

Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with MPP+ alone.

-

Validation: The MPP+-only wells must show a significant (~50%) reduction in cell viability compared to the untreated control wells.

-

Part 4: Summary of Diverse Biological Activities

Beyond the major areas discussed, the aryl propionic acid scaffold has been modified to produce compounds with a wide array of other biological effects.[1]

| Biological Activity | Example Derivative Class | Mechanism/Target (if known) | Quantitative Data Example |

| Antibacterial | Hydrazone derivatives of Ibuprofen | Disruption of bacterial cell wall/membrane | MIC values against S. aureus and E. coli[12] |

| Anticonvulsant | Various modified profens | Modulation of ion channels; mechanism often unclear | Protection in Maximal Electroshock Seizure (MES) models[3] |

| Antioxidant | Ibuprofen and Naproxen derivatives | Free radical scavenging; reduction of oxidative stress | Total antioxidant capacity measurements[12] |

Conclusion and Future Outlook

The aryl propionic acid framework is far more than just a template for NSAIDs. It is a privileged scaffold that, through rational chemical modification, can be directed to interact with a diverse range of biological targets. The well-established anti-inflammatory properties are now being leveraged as a starting point to develop potent anticancer and neuroprotective agents.[4][13]

Future research will undoubtedly focus on two key areas:

-

Target Selectivity: Designing derivatives that are highly selective for a specific target (e.g., a particular cancer-related kinase) while minimizing off-target effects like COX-1 inhibition.

-

Hybrid Molecules: Combining the aryl propionic acid motif with other known pharmacophores to create hybrid drugs with multi-target mechanisms of action, a promising strategy for complex multifactorial diseases like cancer and Alzheimer's.

This guide provides the foundational knowledge and experimental frameworks necessary to explore this exciting and therapeutically rich chemical space. The protocols described herein are robust, validated, and designed to generate the high-quality, reproducible data required for successful drug discovery and development programs.

References

- Kumar, A., & Singh, J. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 108-125.

- Kumar, P., Sangam, V. C., Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Progressive Pharmaceutical Research, 17(4), 540-555.

- Google Patents. (2021).

-

ResearchGate. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. PDF on ResearchGate. [Link]

- Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4231-4241.

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 93, 103224. [Link]

- Al-Ostoot, F. H., et al. (2022).

-

Drăgan, M., et al. (2015). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Farmacia, 63(2), 234-239. [Link]

- Pace, V., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 23(11), 2847.

-

Chen, H., et al. (2011). Neuroprotective effects of ibuprofen against Parkinson's disease: a study of 136,000 participants. Neurology, 76(10), 863-869. [Link]

- An, F., & Wu, F. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(25), 15977-15988.

- D'Andrea, G., et al. (2024). The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. International Journal of Molecular Sciences, 25(17), 9405.

-

Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 75. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH. [Link]

- Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12354-12363.

- Ruggiero, E., et al. (2022).

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibuprofen - Wikipedia [en.wikipedia.org]

- 11. The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

A Technical Guide to the Discovery and Core Principles of Halogenated Phenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenylpropanoic acids represent a pivotal class of compounds in medicinal chemistry, underpinning the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of their discovery, historical context, and the fundamental principles governing their synthesis and biological activity. By examining the causality behind experimental choices and elucidating key structure-activity relationships, this document serves as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Detailed experimental protocols, mechanistic pathway diagrams, and a curated summary of quantitative data are presented to bridge theoretical concepts with practical laboratory application.

Genesis of a Privileged Scaffold: A Historical Perspective

The journey of halogenated phenylpropanoic acids is intrinsically linked to the broader history of non-steroidal anti-inflammatory drugs (NSAIDs). The serendipitous discovery of the anti-inflammatory properties of salicylates from willow bark in ancient times laid the groundwork for the chemical synthesis of salicylic acid in the 19th century, culminating in the development of aspirin.[1] This success spurred the exploration of other organic acids as potential anti-inflammatory agents.

The post-World War II era, particularly the 1950s and 1960s, was a fertile period for NSAID discovery, largely driven by empirical screening in animal models of inflammation.[2] It was during this "pre-prostaglandin" era that the arylpropionic acid scaffold, often referred to as "profens," emerged as a promising pharmacophore. The landmark discovery of ibuprofen in 1961 by Stewart Adams and John Nicholson at Boots Pure Drug Company was a testament to this research effort.[3][4] Ibuprofen, or 2-(4-isobutylphenyl)propionic acid, was identified after screening over 600 compounds and was initially aimed at finding a safer alternative to aspirin for long-term use in rheumatoid arthritis.[3][4]

The introduction of halogen atoms onto the phenyl ring of this scaffold was a strategic evolution in the medicinal chemistry of this class. The rationale for halogenation is multifaceted, leveraging the unique properties of halogens to modulate a compound's physicochemical and pharmacokinetic profile. Halogens can influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target.[5][6] The development of halogenated profens, such as fenoprofen and flurbiprofen, and other halogenated phenylpropanoic acid derivatives like the fibrate clofibrate, exemplifies the successful application of this strategy to enhance therapeutic efficacy.

Strategic Synthesis: Mastering Regiochemistry and Stereochemistry

The synthesis of halogenated phenylpropanoic acids requires precise control over both the position of the halogen on the aromatic ring (regiochemistry) and, for 2-arylpropanoic acids, the stereochemistry at the chiral center.

Key Synthetic Pathways

The construction of the core phenylpropanoic acid scaffold can be achieved through various established methods. A common approach involves the use of arylacetonitriles, which can be alkylated and subsequently hydrolyzed to the desired carboxylic acid.[7] Alternatively, Friedel-Crafts acylation of a substituted benzene followed by a series of transformations can yield the target structure.[8]

Regioselective Halogenation of the Phenyl Ring

The introduction of a halogen atom at a specific position on the phenyl ring is crucial for optimizing biological activity. Electrophilic aromatic substitution is the most common method for halogenating the aromatic ring. The choice of halogenating agent and reaction conditions dictates the regioselectivity of the reaction, which is also influenced by the directing effects of the substituents already present on the ring.

For instance, the synthesis of 3-bromo-3-phenylpropanoic acid can be achieved by the direct hydrobromination of cinnamic acid.[9][10] In this reaction, the addition of hydrogen bromide across the double bond is governed by Markovnikov's rule, with the bromine atom adding to the benzylic position. A more controlled approach involves the bromination of cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid, followed by selective dehydrobromination.[11][12]

Stereoselective Synthesis of 2-Arylpropanoic Acids

For the profen class of NSAIDs, the (S)-enantiomer is typically the biologically active form, responsible for the inhibition of cyclooxygenase (COX) enzymes.[13] Therefore, stereoselective synthesis is of paramount importance. Several strategies have been developed to achieve high enantiomeric excess, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.

The following diagram illustrates a general workflow for the synthesis of a halogenated 2-arylpropanoic acid, highlighting key stages where regioselectivity and stereoselectivity are controlled.

Caption: Generalized synthetic workflow for halogenated 2-arylpropanoic acids.

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of halogenated phenylpropanoic acids is diverse, with prominent examples in the fields of anti-inflammatory and metabolic diseases. The nature and position of the halogen substituent play a critical role in determining the potency and selectivity of these compounds for their respective biological targets.

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory, analgesic, and antipyretic effects of profen NSAIDs are primarily mediated by the inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] Halogenation of the phenyl ring can significantly impact the COX inhibitory activity.

Structure-Activity Relationship Insights for COX Inhibition:

-

Lipophilicity: Halogen substitution generally increases the lipophilicity of the molecule, which can enhance its ability to access the hydrophobic active site of the COX enzymes.[5][14]

-

Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group, which is a key interacting moiety with the active site of COX enzymes.

-

Steric Factors: The size and position of the halogen can influence the binding orientation of the inhibitor within the active site, potentially leading to selectivity between COX-1 and COX-2. For example, studies on diclofenac analogues have shown that halogen or alkyl substituents in the ortho positions of the anilino ring are associated with optimal activity.[15]

The following diagram illustrates the inhibition of the COX pathway by a halogenated phenylpropanoic acid NSAID.

Caption: Mechanism of action of halogenated NSAIDs via COX inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain halogenated phenylpropanoic acids, such as clofibric acid (the active metabolite of clofibrate), function as agonists of peroxisome proliferator-activated receptors (PPARs).[16][17] PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[18]

Structure-Activity Relationship Insights for PPAR Agonism:

-

Subtype Selectivity: The substitution pattern on the phenylpropanoic acid scaffold is critical for determining selectivity for PPARα, PPARγ, or PPARδ.[16][19]

-

Hydrophobic Interactions: The halogenated phenyl ring often occupies a hydrophobic pocket within the ligand-binding domain of the PPAR. The nature and position of the halogen can fine-tune these hydrophobic interactions.

-

Stereochemistry: For chiral derivatives, the stereochemistry at the α-position can be crucial for potent PPAR activation, with the (S)-configuration often being preferred.[16]

The following diagram depicts the activation of the PPAR signaling pathway by a halogenated phenylpropanoic acid agonist.

Caption: PPAR signaling pathway activation by a halogenated agonist.

Quantitative Analysis of Structure-Activity Relationships

To illustrate the impact of halogenation on biological activity, the following table summarizes publicly available data for representative halogenated phenylpropanoic acids and related compounds.

| Compound | Halogen Substitution | Target | Activity Metric | Value | Reference |

| Ibuprofen | None | COX-2 | IC50 | 1 µM | [13][20] |

| Flurbiprofen | 2-Fluoro | COX-1 | IC50 | 0.3 µM | [13] |

| COX-2 | IC50 | 0.5 µM | [13] | ||

| Clofibric Acid | 4-Chloro | PPARα | EC50 | 50 µM | [16][17] |

Note: IC50 and EC50 values can vary depending on the specific assay conditions. The data presented here are for illustrative purposes.

Experimental Protocols: Synthesis of a Representative Compound

To provide a practical context, a detailed experimental protocol for the synthesis of 3-bromo-3-phenylpropanoic acid via the direct hydrobromination of cinnamic acid is provided below. This method is adapted from established procedures.[9][10]

Objective: To synthesize 3-bromo-3-phenylpropanoic acid from cinnamic acid.

Materials:

-

Cinnamic acid (finely powdered)

-

Glacial acetic acid

-

Hydrogen bromide (gas)

-

Sealed reaction tube

-

Heating apparatus (e.g., oil bath)

-

Carbon disulfide (for recrystallization)

-

Ice

Procedure:

-

Preparation of HBr-saturated Acetic Acid: In a well-ventilated fume hood, carefully saturate glacial acetic acid with hydrogen bromide gas at room temperature. Note that approximately 1 part of glacial acetic acid will dissolve about 0.6 parts of HBr.

-

Reaction Setup: In a heavy-walled, sealable reaction tube, place 10 g of finely powdered cinnamic acid and 10 g of the HBr-saturated glacial acetic acid.

-

Reaction: Securely seal the tube and heat it in an oil bath at 100 °C for 2 hours.

-

Crystallization: After the reaction is complete, allow the tube to cool to room temperature. The 3-bromo-3-phenylpropanoic acid will crystallize out of the solution.

-

Isolation and Purification:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the product under vacuum.

-

For further purification, recrystallize the crude product from anhydrous carbon disulfide. Note that 3-bromo-3-phenylpropanoic acid is sensitive to water.

-

Expected Outcome: Colorless crystals of 3-bromo-3-phenylpropanoic acid with a melting point of approximately 137 °C.[10]

Conclusion and Future Directions

Halogenated phenylpropanoic acids are a cornerstone of modern medicinal chemistry, with a rich history rooted in the empirical discovery of NSAIDs. The strategic incorporation of halogens has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of this versatile scaffold, leading to the development of important drugs for treating inflammation, pain, and metabolic disorders.

Future research in this area is likely to focus on several key aspects:

-

Enhanced Selectivity: The development of more selective inhibitors of COX-2 over COX-1 remains a key objective to minimize gastrointestinal side effects. Similarly, the design of highly selective PPAR subtype agonists will be crucial for targeting specific metabolic pathways with greater precision.

-

Novel Biological Targets: The phenylpropanoic acid scaffold may be further explored for its potential to interact with other biological targets, expanding its therapeutic applications.

-

Advanced Synthetic Methodologies: The development of more efficient and environmentally friendly methods for regioselective and stereoselective synthesis will be essential for the sustainable production of these compounds.

By building upon the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to innovate and unlock the full therapeutic potential of halogenated phenylpropanoic acids.

References

Sources

- 1. galtrx.com [galtrx.com]

- 2. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 6. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

3-(3-Bromo-4-fluorophenyl)propanoic acid structural analogs and derivatives

An In-depth Technical Guide to the Synthesis, Analysis, and Biological Significance of 3-(3-Bromo-4-fluorophenyl)propanoic Acid Analogs and Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromo-4-fluorophenyl)propanoic acid serves as a highly versatile scaffold in modern medicinal chemistry. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a propanoic acid chain for mimicking endogenous ligands—makes it a privileged starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of this core structure, strategies for generating diverse libraries of its analogs and derivatives, its role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), and detailed protocols for its chemical and biological evaluation. We will delve into the causal reasoning behind experimental choices, offering field-proven insights to accelerate discovery and development programs.

Core Scaffold: Synthesis and Strategic Considerations

The synthesis of the 3-(3-bromo-4-fluorophenyl)propanoic acid core is a critical first step. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of production. A common and reliable method is the Heck reaction, which capitalizes on the reactivity of the aryl bromide.

Rationale for Method Selection: The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. It is chosen for its high functional group tolerance, allowing the propanoic acid moiety (or its ester precursor) to be installed without requiring extensive protecting group chemistry. The reaction between an aryl halide (3-bromo-4-fluorobromobenzene) and an alkene (an acrylate ester) provides a direct route to the cinnamate intermediate, which is then readily reduced.

Protocol 1: Two-Step Synthesis of the Core Scaffold

Step 1: Heck Alkenylation

-

To a sealed reaction vessel, add 1,3-dibromo-2-fluorobenzene (1 equivalent), ethyl acrylate (1.2 equivalents), palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (2.5 equivalents) in anhydrous acetonitrile.

-

Purge the vessel with argon gas for 15 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Heat the reaction mixture to 100°C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl cinnamate derivative by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation

-

Dissolve the purified ethyl (E)-3-(3-bromo-4-fluorophenyl)acrylate from the previous step in ethanol in a high-pressure hydrogenation vessel.

-

Add Palladium on carbon (10% w/w, ~0.05 equivalents).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 4-8 hours. The saturation of the double bond is typically rapid under these conditions.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate to yield the ethyl 3-(3-bromo-4-fluorophenyl)propanoate.

-

To obtain the final acid, hydrolyze the ester by stirring with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic workup.

Generation of Derivatives: Exploring Chemical Space

The core scaffold is a launchpad for creating vast libraries of compounds for structure-activity relationship (SAR) studies. The two primary handles for derivatization are the carboxylic acid group and the aryl bromide.

-

Amide and Ester Formation: The carboxylic acid is readily converted into a wide range of amides and esters using standard coupling reagents like EDC/HOBt or by conversion to the acid chloride followed by reaction with an amine or alcohol. This allows for probing interactions with specific residues in a target protein's binding pocket.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom is a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, alkynyl, and amino groups at the 3-position of the phenyl ring, dramatically altering the compound's steric and electronic profile.

Diagram: Synthetic Diversification Workflow

Caption: Diversification pathways from the core scaffold.

Biological Target Profile: PPAR Modulation

Phenylpropanoic acid derivatives have been extensively investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main subtypes:

-

PPARα: Primarily involved in fatty acid oxidation; its activation is a target for treating hyperlipidemia.

-

PPARγ: A master regulator of adipogenesis and insulin sensitivity; its agonists are used to treat type 2 diabetes.

-

PPARδ (or β): Implicated in fatty acid metabolism and is being explored for treating metabolic syndrome and dyslipidemia.

The 3-(3-bromo-4-fluorophenyl)propanoic acid scaffold can be tailored to achieve potent and selective activation of these subtypes. The acidic head group mimics endogenous fatty acid ligands, anchoring the molecule in the ligand-binding pocket, while modifications to the aromatic tail determine subtype selectivity and potency.

Diagram: PPARα Activation Signaling Pathway

Caption: Simplified PPARα signaling upon agonist binding.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded key insights into achieving potent and selective PPAR modulation.

| Compound ID | R Group (at Br position) | Modification | PPARα EC50 (nM) | PPARγ EC50 (nM) |

| Core-1 | -Br | Parent Scaffold | >10,000 | >10,000 |

| Deriv-A | -Phenyl | Suzuki Coupling | 850 | 2,300 |

| Deriv-B | -4-Methoxyphenyl | Suzuki Coupling | 120 | 950 |

| Deriv-C | -(CH₂)₂-Ph | Amide Formation | 45 | 600 |

| Deriv-D | -4-CF₃-Phenyl | Suzuki Coupling | 25 | 1,800 |

Key SAR Observations:

-

Requirement for a Lipophilic Tail: The unsubstituted core scaffold is inactive. Replacing the bromine with a lipophilic group via Suzuki coupling (Deriv-A, B, D) is essential for activity.

-

Electronic Effects: Introducing an electron-donating group (methoxy in Deriv-B) or a strongly electron-withdrawing group (trifluoromethyl in Deriv-D) on the new aryl ring significantly enhances PPARα potency. This suggests that both hydrophobic and specific electronic interactions govern binding affinity.

-

Achieving Selectivity: Potency against PPARγ is generally lower, but modifications can tune this. The introduction of a flexible phenethyl amide (Deriv-C) maintains high PPARα potency while improving the selectivity window over PPARγ. The larger and more flexible tail likely occupies the PPARα ligand-binding pocket more effectively than the more constrained PPARγ pocket.

Key Experimental Protocol: PPARα Luciferase Reporter Assay

This cell-based assay is a gold standard for quantifying the potency of a compound as a PPAR agonist. It measures the compound's ability to activate the receptor and drive the transcription of a reporter gene (luciferase).

Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase gene under the control of a PPAR response element (PPRE). When an agonist binds to PPARα, the receptor complex binds to the PPRE and drives luciferase expression. The amount of light produced upon addition of a luciferin substrate is directly proportional to the receptor's activation.

Protocol 2: Cell-Based Reporter Assay

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.

-

Allow cells to adhere for 24 hours.

-

Co-transfect cells with a pCMX-hPPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in DMSO. The final DMSO concentration in the assay should be ≤0.1% to avoid solvent-induced toxicity.

-

After 24 hours of transfection, replace the medium with fresh medium containing the diluted test compounds or a known reference agonist (e.g., GW7647). Include a vehicle control (DMSO only).

-

Incubate the plate for an additional 18-24 hours at 37°C, 5% CO₂.

-

-

Luciferase Activity Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a luciferase assay reagent (e.g., Bright-Glo™) to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) by subtracting the average RLU of the vehicle control wells.

-

Plot the normalized RLU against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

-

Conclusion and Future Perspectives

The 3-(3-bromo-4-fluorophenyl)propanoic acid scaffold represents a validated and highly tractable starting point for the discovery of novel PPAR modulators. The synthetic handles inherent in its structure provide straightforward routes for extensive chemical exploration. The SAR data clearly indicate that targeted modifications to the lipophilic tail can precisely tune potency and selectivity across PPAR subtypes. Future work should focus on developing derivatives with dual PPARα/γ or pan-PPAR agonism for treating complex metabolic diseases, as well as exploring novel cross-coupling chemistries to access previously unexplored chemical space. The robust and reproducible protocols outlined herein provide a solid foundation for these future discovery efforts.

References

-

Title: Design, Synthesis, and Biological Evaluation of Novel Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Discovery of a new class of selective PPARalpha agonists: 3-aryl-3-(4-alkoxyphenoxy)propionic acids. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: The PPARs: From Orphan Receptors to Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Synthesis and structure-activity relationship of novel phenylpropanoic acid derivatives as potent and selective peroxisome proliferator-activated receptor α (PPARα) agonists. Source: European Journal of Medicinal Chemistry. URL: [Link]

A Technical Guide to Methyl 2-(3-bromo-4-fluorophenyl)acetate (C₉H₈BrFO₂): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Methyl 2-(3-bromo-4-fluorophenyl)acetate, a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂. As a versatile chemical intermediate, this compound embodies the strategic incorporation of both bromine and fluorine atoms, making it a valuable building block in modern medicinal chemistry. We will explore its systematic IUPAC nomenclature, detail a robust laboratory-scale synthesis via Fischer esterification, outline a comprehensive characterization workflow using contemporary spectroscopic techniques, and discuss its strategic applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on leveraging advanced chemical scaffolds for the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of modern drug discovery, the rational design of small-molecule therapeutics hinges on the availability of versatile and highly functionalized building blocks. Methyl 2-(3-bromo-4-fluorophenyl)acetate serves as a prime example of such a scaffold. Its structure is deceptively simple, yet it offers a trifecta of chemical utility: an ester group for derivatization, a bromine atom as a synthetic handle for cross-coupling reactions, and a fluorine atom to modulate pharmacokinetic properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen while profoundly altering the electronic and metabolic profile of a molecule.[3] It can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[3][4] Simultaneously, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the facile construction of complex biaryl systems or the introduction of alkenyl groups.[5][6][7] This dual functionality makes Methyl 2-(3-bromo-4-fluorophenyl)acetate a powerful intermediate for generating diverse molecular libraries aimed at a wide range of biological targets.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The systematic name for the compound with the molecular formula C₉H₈BrFO₂ is determined by identifying the parent structure and its substituents according to IUPAC rules.[8][9][10]

-

Parent Structure: The core is an ester derived from acetic acid (an ethanoate).

-

Alcohol Portion: The ester is a methyl ester (-OCH₃).

-

Carboxylic Acid Portion: The acetic acid is substituted at the alpha-carbon (position 2) with a phenyl group.

-

Phenyl Group Substituents: The phenyl ring itself is substituted with a bromine atom at position 3 and a fluorine atom at position 4.

Following these rules, the IUPAC name is Methyl 2-(3-bromo-4-fluorophenyl)acetate .

Physicochemical Properties

The predicted physicochemical properties of Methyl 2-(3-bromo-4-fluorophenyl)acetate are summarized below. These values are estimated based on the properties of structurally similar compounds, such as the parent phenylacetic acid.[11]

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈BrFO₂ | - |

| Molecular Weight | 249.06 g/mol | Calculated |

| Appearance | White to off-white solid or oil | Predicted |

| Boiling Point | > 300 °C (Predicted) | Estimation |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Predicted |